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Compound of Interest

Compound Name: PAR-2 (1-6) (human)

Cat. No.: B15570757 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use and long-term stability of the human

Protease-Activated Receptor-2 (PAR-2) activating peptide (1-6), sequence SLIGRL-NH₂.

Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store the lyophilized PAR-2 (1-6) peptide?

A1: For optimal stability, reconstitute the lyophilized peptide in sterile, high-quality Dimethyl

Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare

single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the

peptide.

Q2: What are the recommended storage conditions for PAR-2 (1-6) peptide dissolved in

DMSO?

A2: Once dissolved in DMSO, the peptide solution should be stored at low temperatures to

ensure long-term stability. For extended storage, -80°C is recommended.

Q3: How long can I store the PAR-2 (1-6) peptide in DMSO?

A3: When stored correctly, the PAR-2 (1-6) peptide in a DMSO stock solution is stable for up to

6 months at -80°C and for up to 1 month at -20°C. To prevent degradation, it is crucial to use

tightly sealed storage vials and avoid repeated changes in temperature.
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Q4: Can I use solvents other than DMSO to reconstitute the PAR-2 (1-6) peptide?

A4: While DMSO is a common solvent for dissolving hydrophobic peptides, sterile water or a

buffer solution (e.g., PBS at pH 7) can also be used. However, the solubility in aqueous

solutions may be lower. If you encounter solubility issues in water, adding a small amount of

DMSO can aid in dissolution.

Q5: My experimental results with the PAR-2 activating peptide are inconsistent. What could be

the issue?

A5: Inconsistent results can arise from several factors:

Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the peptide stock

solution can lead to degradation. Always use freshly thawed aliquots for your experiments.

Low Potency: The intrinsic potency of SLIGRL-NH₂ can be a limiting factor in some assays.

Ensure you are using a sufficient concentration to elicit a response.

Cellular Response: The level of PAR-2 expression and the signaling machinery can vary

between cell types, leading to different response magnitudes.

Assay Conditions: Factors such as temperature, pH, and the presence of proteases in your

cell culture can affect the peptide's activity and the cellular response.
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Issue Possible Cause Recommended Solution

Low or no cellular response to

PAR-2 (1-6) application.

1. Peptide Degradation: The

peptide may have degraded

due to improper storage or

handling. 2. Insufficient

Peptide Concentration: The

concentration used may be too

low to activate the receptor. 3.

Low Receptor Expression: The

cell line may not express

sufficient levels of PAR-2.

1. Use a fresh aliquot of the

peptide. Confirm proper

storage conditions. 2. Perform

a dose-response curve to

determine the optimal

concentration. 3. Verify PAR-2

expression in your cell line

using techniques like qPCR,

Western blot, or flow

cytometry.

High background signal or

spontaneous cell activation.

1. Contamination: The cell

culture or reagents may be

contaminated. 2. Mechanical

Stimulation: Cells may be

sensitive to mechanical stress

during media changes or plate

handling.

1. Use sterile techniques and

fresh reagents. 2. Handle cell

plates gently and perform

media changes carefully to

minimize cell stress.

Variability between

experimental replicates.

1. Inconsistent Pipetting:

Inaccurate or inconsistent

pipetting of the peptide or

other reagents. 2. Uneven Cell

Seeding: Inconsistent cell

density across wells. 3. Edge

Effects: Wells on the edge of

the plate may behave

differently due to temperature

and humidity gradients.

1. Calibrate pipettes regularly

and use proper pipetting

techniques. 2. Ensure a

homogenous cell suspension

before seeding and mix gently.

3. Avoid using the outermost

wells of the plate for critical

experiments.

Long-Term Stability of PAR-2 (1-6) in DMSO
The following table summarizes the recommended storage conditions for PAR-2 (1-6) peptide

(SLIGRL-NH₂) to maintain its biological activity.
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Form Solvent
Storage

Temperature
Duration

Key

Recommendati

ons

Lyophilized

Powder
N/A -20°C or -80°C Several years

Store in a

desiccator,

protected from

light.

Stock Solution DMSO -80°C
Up to 6

months[1]

Prepare single-

use aliquots to

avoid freeze-

thaw cycles. Use

high-purity,

anhydrous

DMSO.

Stock Solution DMSO -20°C Up to 1 month[1]

Suitable for

shorter-term

storage. Ensure

vials are tightly

sealed.

Experimental Protocols
Calcium Flux Assay for PAR-2 Activation
This protocol details a cell-based assay to measure the activation of PAR-2 by monitoring

changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

HEK-293 cells stably expressing human PAR-2

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Black, clear-bottom 96-well microplates

Phosphate-Buffered Saline (PBS)
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Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

Fluo-4 AM (calcium-sensitive dye)

Pluronic F-127

PAR-2 (1-6) (human) peptide (SLIGRL-NH₂)

Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

Cell Plating:

Seed the HEK-293-hPAR2 cells into black, clear-bottom 96-well plates at a density that will

result in a confluent monolayer on the day of the experiment.

Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

Dye Loading:

Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM

Fluo-4 AM with 0.02% Pluronic F-127.

Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

Add 100 µL of the dye loading solution to each well.

Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at

room temperature.

Agonist Preparation:

During the dye loading incubation, prepare serial dilutions of the PAR-2 (1-6) peptide in

Assay Buffer in a separate 96-well plate (the "agonist plate"). The concentrations should

be 4-5 times the final desired concentration in the assay.

Measurement of Calcium Flux:
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Place both the cell plate and the agonist plate into the fluorescence plate reader.

Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at

525 nm) over time.

Establish a stable baseline fluorescence reading for 10-20 seconds.

Program the instrument to automatically add the PAR-2 (1-6) peptide solutions from the

agonist plate to the cell plate.

Continue recording the fluorescence for at least 60-120 seconds to capture the peak

calcium response and its subsequent decay.

Data Analysis:

The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀)

to give ΔF/F₀.

Plot the peak ΔF/F₀ against the logarithm of the agonist concentration to generate a dose-

response curve and calculate the EC₅₀ value.

Visualizations
Experimental Workflow: Calcium Flux Assay

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Seed HEK-293-hPAR2 cells
in 96-well plate

Incubate 24-48h

Load cells with
Fluo-4 AM calcium dye

Incubate in dark

Measure baseline
fluorescence

Prepare PAR-2 peptide
serial dilutions

Add PAR-2 peptide Record fluorescence change
(Calcium Flux)

Normalize fluorescence data
(ΔF/F₀)

Generate dose-response curve

Calculate EC₅₀

Click to download full resolution via product page

Caption: Workflow for measuring PAR-2 activation via a calcium flux assay.
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PAR-2 Signaling Pathway
Activation of PAR-2 by its activating peptide (SLIGRL-NH₂) primarily couples to the Gαq/11

subunit of the heterotrimeric G protein. This initiates a signaling cascade leading to an increase

in intracellular calcium.
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Caption: PAR-2 activation of the Gq/11-PLC-Calcium signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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